Cas no 2171437-94-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid
- 2171437-94-6
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
- EN300-1519859
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- インチ: 1S/C27H34N2O5/c1-4-18(13-14-25(30)31)28-26(32)24(15-17(2)3)29-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,4,13-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18?,24-/m0/s1
- InChIKey: ORGPSONCNVXECJ-LUTIACGYSA-N
- ほほえんだ: O(C(N[C@H](C(NC(CC)CCC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519859-0.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1519859-500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 500mg |
$877.0 | 2023-09-27 | ||
Enamine | EN300-1519859-100mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 100mg |
$804.0 | 2023-09-27 | ||
Enamine | EN300-1519859-0.25g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1519859-1000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 1000mg |
$914.0 | 2023-09-27 | ||
Enamine | EN300-1519859-2500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 2500mg |
$1791.0 | 2023-09-27 | ||
Enamine | EN300-1519859-5.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1519859-10000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 10000mg |
$3929.0 | 2023-09-27 | ||
Enamine | EN300-1519859-2.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1519859-10.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid |
2171437-94-6 | 10g |
$14487.0 | 2023-06-05 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid 関連文献
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4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acidに関する追加情報
Introduction to 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic Acid (CAS No. 2171437-94-6)
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid, identified by its CAS number 2171437-94-6, is a sophisticated compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structure, represents a pinnacle of synthetic chemistry and has potential applications in various therapeutic areas.
The compound's name is rich in biochemical significance, with each segment of its structure playing a crucial role in its functionality. The presence of the 4-(2S)- configuration indicates a specific stereochemical arrangement, which is often critical for the biological activity of pharmaceutical agents. The (9H-fluoren-9-yl)methoxycarbonyl group adds a layer of complexity, contributing to the molecule's stability and reactivity. This moiety is particularly interesting as fluorene derivatives are known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
The core structure of the compound, featuring a hexanoic acid backbone modified by an amide group at the fourth position, provides a versatile platform for further chemical modifications. This design allows for the exploration of various pharmacophores, making it a valuable scaffold in drug discovery programs. The amide functionality not only enhances the solubility of the molecule but also opens up possibilities for hydrogen bonding interactions, which are essential for binding to biological targets.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The unique structural features of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid make it an attractive candidate for such endeavors. Studies have demonstrated that the combination of fluorene and amino acid derivatives can lead to compounds with improved pharmacokinetic profiles.
The pharmaceutical industry has been particularly interested in this compound due to its potential as a precursor for more complex drug molecules. The fluorene moiety, in particular, has shown promise in several preclinical studies as a scaffold for developing targeted therapies. Its ability to interact with biological macromolecules makes it an ideal candidate for designing molecules that can selectively bind to disease-causing proteins or enzymes.
One of the most exciting aspects of this compound is its potential application in the development of protease inhibitors. Proteases are enzymes that play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The amide group in 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid provides a suitable platform for designing molecules that can inhibit specific proteases by mimicking their natural substrates.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and specificity of this compound towards various biological targets with high accuracy. These computational studies have identified several potential drug-like properties of the molecule, including good solubility, metabolic stability, and low toxicity. Such findings are crucial for advancing the compound from preclinical research to clinical development.
The synthesis of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is essential to achieve the desired stereochemical configuration at the stereogenic center.
In conclusion, 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid (CAS No. 2171437-94-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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